Pectic acid, potassium salt
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Overview
Description
Pectic acid, potassium salt, also known as potassium pectate, is a derivative of pectic acid. Pectic acid itself is a complex polysaccharide found in the cell walls of plants, particularly in fruits and vegetables. It is composed of galacturonic acid units linked together in a linear chain. The potassium salt form is created when the hydrogen ions in pectic acid are replaced by potassium ions. This compound is known for its gelling properties and is widely used in the food industry as a stabilizer and thickening agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pectic acid, potassium salt can be synthesized by neutralizing pectic acid with potassium hydroxide. The reaction typically involves dissolving pectic acid in water and then slowly adding a potassium hydroxide solution until the desired pH is reached. The resulting solution is then evaporated to obtain the potassium salt in solid form .
Industrial Production Methods: Industrial production of this compound often involves the extraction of pectin from citrus peels or apple pomace. The extracted pectin is then treated with an alkaline solution, such as potassium hydroxide, to convert it into this compound. This process is followed by purification and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pectic acid, potassium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and enzymes like pectinase, this compound can be hydrolyzed to produce galacturonic acid.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Complexation: It can form complexes with divalent cations like calcium, which is essential for its gelling properties.
Common Reagents and Conditions:
Hydrolysis: Water, pectinase enzyme, mild temperature.
Esterification: Alcohol, acid catalyst (e.g., sulfuric acid), elevated temperature.
Complexation: Calcium chloride, room temperature.
Major Products Formed:
Hydrolysis: Galacturonic acid.
Esterification: Pectic acid esters.
Complexation: Calcium pectate gel.
Scientific Research Applications
Pectic acid, potassium salt has a wide range of applications in scientific research:
Biology: Investigated for its role in plant cell wall structure and its interactions with plant pathogens.
Industry: Widely used in the food industry as a gelling agent, stabilizer, and thickener.
Mechanism of Action
The mechanism of action of pectic acid, potassium salt primarily involves its ability to form gels. This is achieved through the interaction of the galacturonic acid units with water and divalent cations like calcium. The formation of a three-dimensional network of hydrogen bonds and ionic interactions results in gelation. This property is exploited in various applications, including food products and drug delivery systems .
Comparison with Similar Compounds
Pectin: A polysaccharide with a higher degree of esterification compared to pectic acid.
Pectinic Acid: Similar to pectic acid but with a higher degree of esterification.
Calcium Pectate: Formed by the interaction of pectic acid with calcium ions.
Uniqueness: Pectic acid, potassium salt is unique due to its specific gelling properties and its ability to form gels at lower concentrations compared to other pectic substances. Its potassium content also makes it suitable for applications where sodium content needs to be minimized .
Properties
CAS No. |
37251-70-0 |
---|---|
Molecular Formula |
C19H28O18 |
Molecular Weight |
544.4 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-3-[(2S,3R,4R,5R,6S)-6-carboxy-5-[(1S,2R,3S,4S,5S)-5-carboxy-2,3,4-trihydroxycyclohexyl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H28O18/c20-4-2(15(27)28)1-3(5(21)6(4)22)34-11-8(24)10(26)19(37-14(11)17(31)32)36-12-7(23)9(25)18(33)35-13(12)16(29)30/h2-14,18-26,33H,1H2,(H,27,28)(H,29,30)(H,31,32)/t2-,3-,4-,5-,6-,7+,8+,9+,10+,11+,12+,13-,14-,18-,19-/m0/s1 |
InChI Key |
RNDFNQSEZASAHK-BPSZMORJSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O)O)O)O)O)O)O)O)C(=O)O |
Canonical SMILES |
C1C(C(C(C(C1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
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